molecular formula C12H12N2O4 B2525042 N1-allyl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide CAS No. 331637-65-1

N1-allyl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide

Cat. No. B2525042
M. Wt: 248.238
InChI Key: PYTFLXZFUORZJF-UHFFFAOYSA-N
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Description

The compound N1-allyl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide is a derivative of oxalamide, which is a class of compounds characterized by the presence of an oxalamide moiety. This particular derivative includes an allyl group and a benzo[d][1,3]dioxol-5-yl group attached to the nitrogen atoms of the oxalamide. The structure suggests potential for interesting chemical properties and reactivity due to the presence of the allyl group and the electron-rich benzo[d][1,3]dioxol-5-yl ring system.

Synthesis Analysis

The synthesis of related N-allyl oxalamide derivatives has been reported in the literature. For instance, a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides has been developed, which could potentially be adapted for the synthesis of N1-allyl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide . This method involves the classical Meinwald rearrangement and a new rearrangement sequence, starting from 3-(2-nitroaryl)oxirane-2-carboxamides. The process is described as operationally simple and high yielding, which is advantageous for the synthesis of such compounds.

Molecular Structure Analysis

While the specific molecular structure analysis of N1-allyl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide is not provided, the structure can be inferred to have a planar oxalamide core with the allyl and benzo[d][1,3]dioxol-5-yl substituents. The presence of the allyl group could introduce conformational flexibility and the potential for stereoselectivity in reactions, as seen in the synthesis of dioxabicycles from 1-C-allyl-2-O-benzyl-glycosides .

Chemical Reactions Analysis

The allyl group in N-allyl oxalamides is known to participate in various chemical reactions. For example, N-allyl-5-amino-1H-pyrazole-4-carboxamides undergo electrophilic cyclization to form oxazolyl derivatives . This suggests that the N-allyl group in N1-allyl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide could also be reactive under electrophilic conditions, potentially leading to cyclization or other transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of N1-allyl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide can be speculated based on related compounds. For instance, the synthesis and evaluation of N1-allyl-N2-(tetrahydrofuran-2-ylmethyl)oxalamide for pig pheromonal activity indicate that such molecules can have significant biological effects . The presence of the benzo[d][1,3]dioxol-5-yl group could contribute to the lipophilicity and potential biological activity of the compound, while the allyl group could affect its reactivity and physical properties such as boiling point and solubility.

Scientific Research Applications

Synthesis and Characterization of Novel Polymers

Research into novel benzoxazine monomers containing allyl groups, such as 3-allyl-3,4-dihydro-2H-1,3-benzoxazine, highlights the synthesis and development of high-performance thermosets. These materials exhibit excellent thermal and mechanical properties due to the presence of allyl groups, which enhance the cross-linking density and thermal stability of the resulting polymers. The study demonstrates the potential of these materials in high-temperature applications, providing a foundation for further exploration of N1-allyl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide derivatives in polymer chemistry (Agag & Takeichi, 2003).

Oxidative Stress and Radical Generation

Another research avenue explores the generation of hydroxyl radicals through the simultaneous production of superoxide and nitric oxide, using compounds that can simultaneously generate these species. This mechanism, relevant to oxidative stress in biological systems, underscores the chemical versatility and reactivity of N1-allyl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide-related compounds in generating or scavenging reactive oxygen species, providing insights into cellular damage and defense mechanisms (Hogg et al., 1992).

Catalysis and Organic Transformations

The utility of N1-allyl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide derivatives in catalysis is highlighted by their involvement in oxidative reactions and deprotection processes. Studies on hypervalent iodanes generating iodine-centered radicals at room temperature provide evidence of their capacity to facilitate oxidative transformations and deprotection of sensitive functional groups in organic synthesis, indicating a broad utility in synthetic chemistry (Ochiai et al., 1996).

Environmental Chemistry and Anticorrosion

Investigations into the anticorrosion properties of bio-based polybenzoxazine copolymer resins, incorporating benzoxazine monomers with allyl groups, unveil the application of these compounds in developing coatings with excellent electrochemical and thermal properties. This research points towards the potential of N1-allyl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide derivatives in creating materials that protect against corrosion, contributing to the sustainability and longevity of metals in harsh environments (Zhang et al., 2019).

properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-prop-2-enyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-2-5-13-11(15)12(16)14-8-3-4-9-10(6-8)18-7-17-9/h2-4,6H,1,5,7H2,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTFLXZFUORZJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)NC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-allyl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide

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